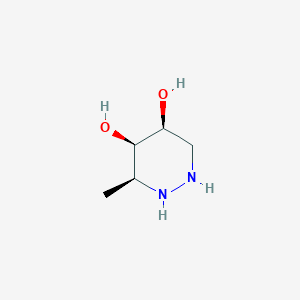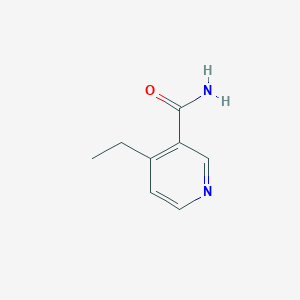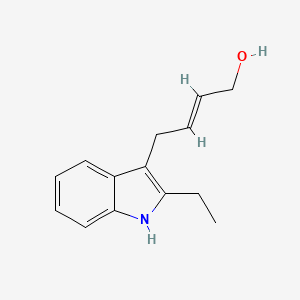
(E)-4-(2-ethyl-1H-indol-3-yl)but-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(2-ethyl-1H-indol-3-yl)but-2-en-1-ol is an organic compound that features an indole ring, a butenol side chain, and an ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-ethyl-1H-indol-3-yl)but-2-en-1-ol typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Butenol Side Chain: The butenol side chain can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Introduction of the Ethyl Group: The ethyl group can be added through alkylation reactions using ethyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Fischer indole synthesis followed by Wittig reactions and alkylation processes. These methods require precise control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-4-(2-ethyl-1H-indol-3-yl)but-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the butenol side chain to a single bond, forming saturated alcohols.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated or nitrated indole derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-4-(2-ethyl-1H-indol-3-yl)but-2-en-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (E)-4-(2-ethyl-1H-indol-3-yl)but-2-en-1-ol involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through pathways involving signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-4-(2-methyl-1H-indol-3-yl)but-2-en-1-ol: Similar structure with a methyl group instead of an ethyl group.
(E)-4-(2-ethyl-1H-indol-3-yl)but-2-en-1-one: Similar structure with a ketone group instead of an alcohol group.
(E)-4-(2-ethyl-1H-indol-3-yl)but-2-ene: Similar structure without the hydroxyl group.
Uniqueness
(E)-4-(2-ethyl-1H-indol-3-yl)but-2-en-1-ol is unique due to its specific combination of an indole ring, an ethyl group, and a butenol side chain
Eigenschaften
Molekularformel |
C14H17NO |
|---|---|
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
(E)-4-(2-ethyl-1H-indol-3-yl)but-2-en-1-ol |
InChI |
InChI=1S/C14H17NO/c1-2-13-11(8-5-6-10-16)12-7-3-4-9-14(12)15-13/h3-7,9,15-16H,2,8,10H2,1H3/b6-5+ |
InChI-Schlüssel |
XPMUOVVOFAKMHW-AATRIKPKSA-N |
Isomerische SMILES |
CCC1=C(C2=CC=CC=C2N1)C/C=C/CO |
Kanonische SMILES |
CCC1=C(C2=CC=CC=C2N1)CC=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


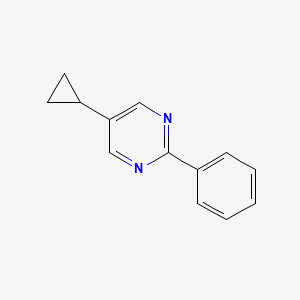
![4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol](/img/structure/B15247194.png)
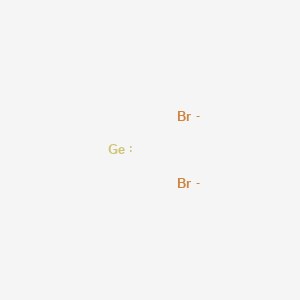
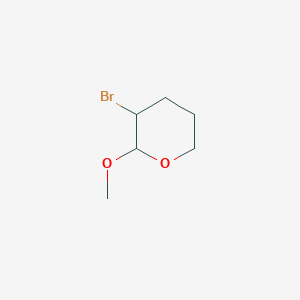

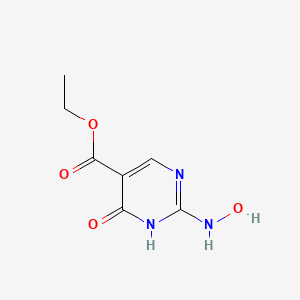

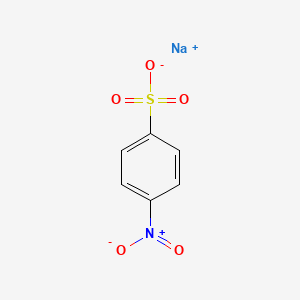
![7-Bromothiazolo[4,5-c]pyridin-2(3H)-one](/img/structure/B15247232.png)
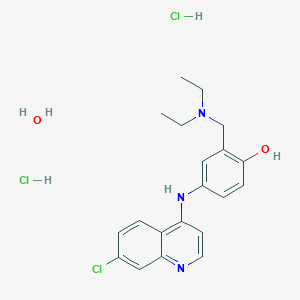
![1-Methoxy-3,7-dimethylpyrrolo[1,2-A]pyrazine](/img/structure/B15247256.png)
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)pyrrolo[1,2-a]pyrazine-3-carboxamide](/img/structure/B15247267.png)
